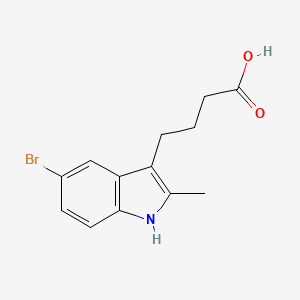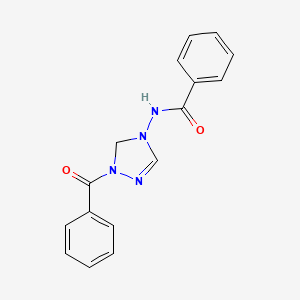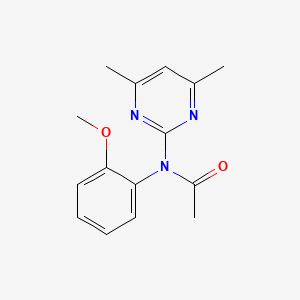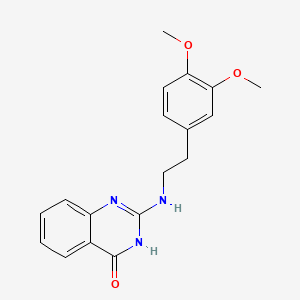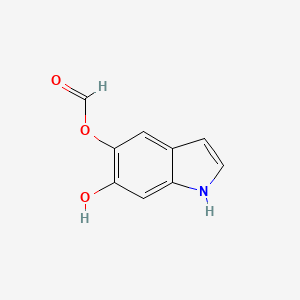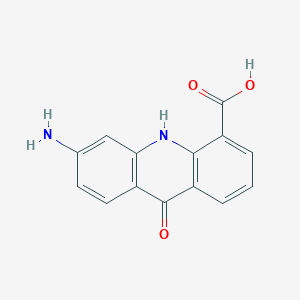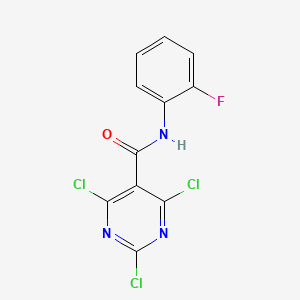
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is an organic compound that belongs to the class of esters Esters are known for their wide occurrence in nature and their significant commercial uses
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Carboxylic acid, ethanol, and a catalyst
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation and recrystallization to obtain the pure ester
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nucleophiles like amines or thiols, appropriate solvents
Major Products
Hydrolysis: Carboxylic acid and ethanol
Reduction: Alcohol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the purine base can form hydrogen bonds with nucleic acids or enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An ester used in perfumes and as a solvent.
Uniqueness
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is unique due to its complex structure, combining a purine base with a long alkyl chain and an ester group. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 646509-70-8 | |
Fórmula molecular |
C21H34N4O2S |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C21H34N4O2S/c1-3-5-6-7-8-9-10-11-12-13-14-28-21-19-20(22-16-23-21)25(17-24-19)15-18(26)27-4-2/h16-17H,3-15H2,1-2H3 |
Clave InChI |
FKSJHUBCQPBCIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


